molecular formula C13H17FN6O2S B2686972 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine CAS No. 1040680-06-5

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Cat. No. B2686972
CAS RN: 1040680-06-5
M. Wt: 340.38
InChI Key: MSVQVDONRBBBIC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a piperazine ring, a tetrazole ring, and a fluorophenyl group. Piperazine rings are common in many pharmaceutical drugs due to their versatile reactivity and biological activity . The tetrazole ring is a five-membered ring containing four nitrogen atoms, often used in drug design as a bioisostere of the carboxylic acid functional group . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, which can enhance the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the tetrazole ring, and the fluorophenyl group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and tetrazole rings, as well as the fluorophenyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Pharmacological Applications and Molecular Studies

  • Dopamine and Serotonin Receptor Antagonism : Research on derivatives of 1-(4-fluorophenyl)-1H-indoles, closely related to the specified compound, has shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These properties were investigated for their potential in neuroleptic applications, similar to clozapine, indicating potential use in psychiatric and neurological disorders (Perregaard et al., 1992).

Antibacterial Applications

  • Synthesis and Antibacterial Activities : A study on the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives explored their antibacterial activities. Some derivatives showed significant antibacterial efficacy, highlighting the compound's utility in developing new antimicrobials (Wu Qi, 2014).

Structural and Molecular Characterization

  • X-ray Crystallography : Detailed structural analysis of related compounds has been conducted through X-ray crystallography, providing insights into molecular conformations and potential for designing structurally related therapeutic agents (Oezbey et al., 1998).

Anticancer Potential

  • Evaluation Against Cancer Cell Lines : Compounds with a piperazine substituent, closely related to the specified molecule, demonstrated anticancer activity in vitro on various cancer cell lines. This suggests a potential application in developing anticancer therapies (Turov, 2020).

Synthesis for Radiolabeling and Imaging

  • Preparation for Dopamine Reuptake Inhibition : Research has focused on the synthesis of fluorine-18 labeled derivatives for use as high-affinity inhibitors of dopamine reuptake, potentially useful in neuroimaging studies to explore dopaminergic function (Haka & Kilbourn, 1990).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQVDONRBBBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

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